molecular formula C12H17NO2S B8787540 Ethyl 2-cyclohexylthiazole-4-carboxylate CAS No. 923605-07-6

Ethyl 2-cyclohexylthiazole-4-carboxylate

Cat. No. B8787540
M. Wt: 239.34 g/mol
InChI Key: VACXECRSMZAFLC-UHFFFAOYSA-N
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Patent
US08741926B2

Procedure details

To a solution of 2-cyclohexylthiazole-4-carboxylic acid ethyl ester (116, 6.8 g, 28.5 mmol) in water was added 1M LiOH (50 mL). The solution was kept at room temperature and monitored by LC-MS. When the hydrolysis was completed the reaction mixture was neutralized with myriatic acid and extracted with ethyl acetate and diethyl ether. The organic phase was dried (Na2SO4), filtered and concentrated under reduced pressure to give 5.0 g (83%) of the title compound 117: m/z=212 (M+H)+.
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:7]=[C:8]([CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)[S:9][CH:10]=1)=[O:5])C.[Li+].[OH-]>O>[CH:11]1([C:8]2[S:9][CH:10]=[C:6]([C:4]([OH:5])=[O:3])[N:7]=2)[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]1 |f:1.2|

Inputs

Step One
Name
Quantity
6.8 g
Type
reactant
Smiles
C(C)OC(=O)C=1N=C(SC1)C1CCCCC1
Name
Quantity
50 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate and diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C=1SC=C(N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.